molecular formula C29H29N5O B2987875 5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850189-14-9

5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2987875
CAS No.: 850189-14-9
M. Wt: 463.585
InChI Key: CAKDTBAWYINVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tricyclic core structure with a phenyl group at position 3, a methyl group at position 5, and a piperazine moiety substituted with a naphthalen-1-yloxyethyl chain at position 5.

Properties

IUPAC Name

5-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O/c1-22-20-28(34-29(31-22)26(21-30-34)24-8-3-2-4-9-24)33-16-14-32(15-17-33)18-19-35-27-13-7-11-23-10-5-6-12-25(23)27/h2-13,20-21H,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKDTBAWYINVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the σ1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in ion channel modulation, neuroplasticity, and neuroprotection.

Pharmacokinetics

The compound has good physicochemical, safety, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties contribute to its bioavailability, allowing it to exert its effects in the body.

Result of Action

The compound has shown high activity in the mouse capsaicin model of neurogenic pain. It exerts dose-dependent antinociceptive effects in several neuropathic pain models. This suggests that it may have potential therapeutic applications in the treatment of neurogenic pain.

Biological Activity

5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and psychopharmacology.

Chemical Structure and Properties

  • Molecular Formula : C29H29N5O
  • Molecular Weight : 463.585 g/mol
  • Purity : Typically around 95% .

The structure features a complex arrangement that includes a pyrazolo[1,5-a]pyrimidine core, a methyl group, and a naphthalen-1-yloxyethyl-substituted piperazine moiety. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, in vitro studies have shown that derivatives similar to 5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine demonstrate cytotoxic effects against various human cancer cell lines:

CompoundCell LineIC50 (µM)
5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidineMCF-7TBD
5-Methyl derivative (similar structure)HCT-1168.64
Doxorubicin (control)HepG27.45

These results suggest that the compound could be effective against breast cancer (MCF-7), colorectal cancer (HCT-116), and liver cancer (HepG2) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Studies have indicated that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies have revealed favorable binding interactions with CDK2, suggesting a mechanism through which it exerts its anticancer effects .

Psychopharmacological Activity

In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines have been explored for their psychopharmacological effects. The presence of the piperazine moiety is particularly relevant as it often correlates with activity at neurotransmitter receptors. Compounds in this class have been noted for their potential as anxiolytics and antidepressants .

Synthesis and Screening

A series of studies have synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and screened them for biological activity. For example, one study synthesized several compounds and evaluated their antimicrobial and antitumor activities against human cancer cell lines using standard protocols . The findings from these studies consistently highlight the promising activity of compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold.

Comparative Analysis

Comparative studies between newly synthesized derivatives and established chemotherapeutics like Doxorubicin indicate that some derivatives exhibit comparable or superior cytotoxicity against specific cancer cell lines . This positions compounds like 5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine as candidates for further development in cancer therapy.

Comparison with Similar Compounds

Compound 1 : 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine ()

  • Core Structure : Pyrazolo[1,5-a]pyrimidine with 3-phenyl and 5-isopropyl groups.
  • Key Difference : The piperazine substituent at position 7 is a 4-methylpiperazine, lacking the naphthalen-1-yloxyethyl chain.
  • Implications : Reduced lipophilicity (logP ~2.1 vs. ~4.5 for the target compound) due to the absence of the naphthyl group. This may limit blood-brain barrier penetration compared to the target compound .

Compound 2 : 5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine ()

  • Core Structure : Similar pyrazolo[1,5-a]pyrimidine core with a morpholine ring at position 6.
  • Key Difference : Morpholine replaces the piperazine-naphthalenyloxyethyl moiety.
  • Implications: Morpholine’s lower basicity (pKa ~5.6 vs.

Compound 3 : 2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine ()

  • Core Structure : Ethyl and 4-fluorophenyl substituents at positions 2 and 3, respectively.
  • Key Difference : A pyridin-2-yl group replaces the naphthalen-1-yloxyethyl chain on the piperazine.
  • Implications : The pyridinyl group introduces hydrogen-bonding capability, which may enhance interactions with polar residues in enzyme active sites compared to the hydrophobic naphthyl group .

Compound 4 : 5-tert-Butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine ()

  • Core Structure : tert-Butyl group at position 5 and a 2,4-dimethylbenzyl-substituted piperazine.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound 1 () Compound 2 () Compound 3 ()
Molecular Weight ~463.5 g/mol ~395.4 g/mol ~294.4 g/mol ~416.5 g/mol
logP (Predicted) 4.5 2.1 2.8 3.9
Hydrogen Bond Donors 1 1 0 1
Hydrogen Bond Acceptors 6 5 4 6
Synthetic Route Multi-step alkylation of piperazine Nucleophilic substitution Ultrasound-assisted cyclization Suzuki coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.